molecular formula C6H7NS B098678 5-Methylpyridine-2-thiol CAS No. 18368-58-6

5-Methylpyridine-2-thiol

Cat. No. B098678
CAS RN: 18368-58-6
M. Wt: 125.19 g/mol
InChI Key: IYKXPOCKTZADOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-methylpyridine-2-thiol involves various strategies. For instance, 5-methylene pyrrolones (5MPs), which are related to pyridine structures, can be prepared from primary amines in a single step and exhibit improved stability and cysteine specificity. Another example is the synthesis of 5-nitropyridine-2-thiolate complexes, which are prepared from 2,2’-dithiobis (5-nitropyridine) and hydrazine hydrate in an aqueous-alcohol solution.


Molecular Structure Analysis

5-methylpyridine-2-thiol contains total 15 bond(s); 8 non-H bond(s), 3 multiple bond(s), 3 double bond(s) and 1 six-membered ring(s) . The molecular structure of 5-methylpyridine-2-thiol derivatives is characterized by the presence of a pyridine ring, which can be functionalized at various positions to yield different properties.


Chemical Reactions Analysis

5-Methylpyridine-2-thiol and its derivatives undergo various chemical reactions. The Michael addition of thiol to 5MPs occurs rapidly and cleanly without generating a stereocenter. The reaction of methyl 5-iodopyridine-2-carboximidate with amino groups of proteins introduces heavy atoms into specific sites, which can be useful for X-ray crystallography.

Scientific Research Applications

1. Proteomics Research

Specific Scientific Field

Summary of Application

Experimental Procedures

  • Researchers use 5-Methylpyridine-2-thiol in various ways to investigate proteins:
    • Heterodimerization of Cysteine-Containing Peptides : The compound facilitates the formation of heterodimers between peptides containing cysteine residues. This property is valuable for designing cytochrome model peptides and studying protein interactions.
    • α-Methylation of Pyridines : While not directly related to proteomics, it’s worth noting that continuous flow synthesis of 2-methylpyridines has been achieved using a simplified bench-top setup. This greener approach produces α-methylated pyridines with high selectivity .

Results and Outcomes

2. Other Applications

Disclaimer

  • 5-Methylpyridine-2-thiol is intended for research purposes only and should not be used for diagnostic or therapeutic applications .

Safety And Hazards

5-Methylpyridine-2-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXPOCKTZADOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401686
Record name 5-methylpyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridine-2-thiol

CAS RN

18368-58-6
Record name 5-Methyl-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-2(1H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Puszko - Chemical Papers, 1998 - chempap.org
The UV spectra of TV-hydroxy picoline-2-thiones in ethanol and in solid state have been examined and compared with the results (transition energies, intensities) of modified INDO …
Number of citations: 3 chempap.org
K Umakoshi, Y Sasaki - Inorganic chemistry, 1997 - ACS Publications
… The dinuclear Pt(III) complex of 5-methylpyridine-2-thiol, [Pt 2 X 2 (5-mpyt) 4 ] (X = Cl, Br), reacted with the tetrathiotungstate anion, WS 4 2 - , to give an S 4 2 - -bridged tetranuclear Pt(III…
Number of citations: 21 pubs.acs.org
G Schäfer, T Fleischer, M Kastner… - … Process Research & …, 2023 - ACS Publications
… A literature procedure (6) was adopted on scale by synthesizing 1 in a telescoped 2-step procedure from 5-methylpyridine-2-thiol (2) via the intermediacy of sulfonyl chloride 3 (Scheme …
Number of citations: 1 pubs.acs.org
D Li - 2021 - papyrus.bib.umontreal.ca
Biaryl compounds containing the pyridine moiety represent a ubiquitous structure in both organic and medicinal chemistry. Therefore, finding new and reliable approaches for their …
Number of citations: 0 papyrus.bib.umontreal.ca
A Puszko - Polish Journal of Chemistry, 1994 - Polish Chemical Society
Number of citations: 6

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